C.I. Reactive red 2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Wastewater Treatment:

One significant area of research involving C.I. Reactive Red 2 is its potential for adsorption in wastewater treatment. Studies have investigated the effectiveness of various materials, such as chitin and activated carbon, in removing C.I. Reactive Red 2 from aqueous solutions [, ]. These studies analyze the factors influencing the adsorption process, such as dye concentration, pH, and temperature, to optimize the removal efficiency.

Degradation Studies:

Researchers have also explored various methods for degrading C.I. Reactive Red 2, aiming to minimize its environmental impact. One such method involves Fenton-like reactions, which utilize hydrogen peroxide and ferrous ions to generate hydroxyl radicals for oxidative degradation []. This research contributes to the development of efficient and environmentally friendly methods for treating dye-containing wastewater.

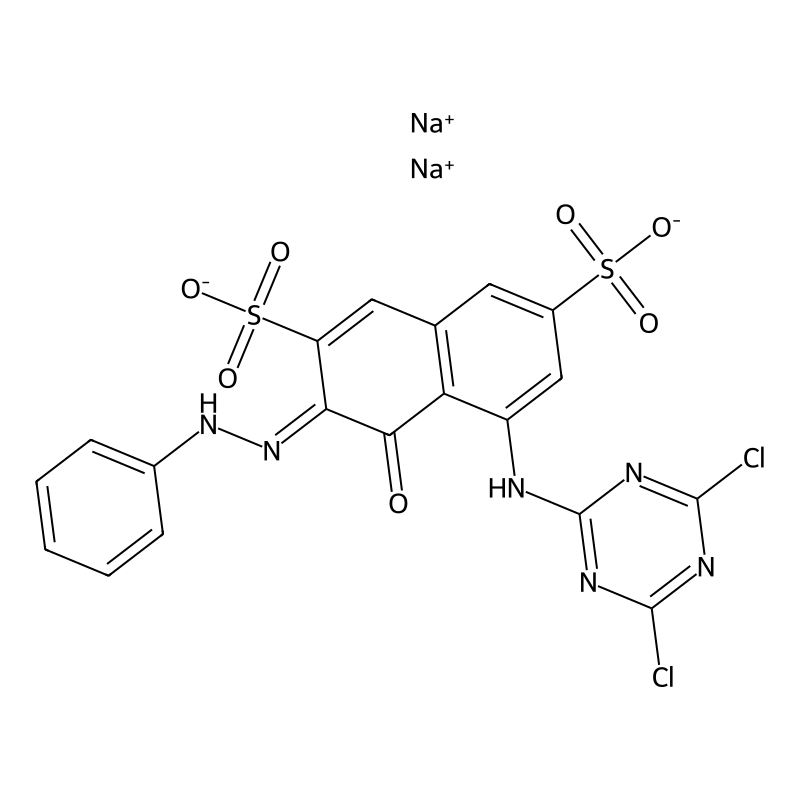

C.I. Reactive Red 2 is classified as a reactive dye, characterized by its ability to form covalent bonds with fibers during dyeing processes. Its chemical formula is C19H10Cl2N6Na2O7S2, and it contains a dichlorotriazine structure that allows it to react with hydroxyl groups in cellulose fibers, making it particularly effective for cotton and other natural fibers . The dye exhibits excellent lightfastness and washfastness properties, which are crucial for maintaining color integrity in textiles.

CI Reactive Red 2 can pose several safety hazards:

The primary chemical reaction involved in the application of C.I. Reactive Red 2 is the nucleophilic substitution reaction where the dye reacts with nucleophiles present in the fiber structure. This reaction typically occurs under alkaline conditions, where the dye's reactive groups interact with hydroxyl groups on cellulose fibers to form stable covalent bonds .

Additionally, C.I. Reactive Red 2 can undergo oxidative degradation through various chemical processes. For instance, Fenton-like reactions involving hydrogen peroxide can generate hydroxyl radicals that facilitate the oxidative breakdown of the dye . This degradation process is significant for wastewater treatment applications.

C.I. Reactive Red 2 has been studied for its biological effects, particularly regarding its toxicity and potential environmental impact. Exposure to this dye can lead to respiratory irritation when inhaled as dust . Furthermore, studies have indicated that certain metabolites of reactive dyes may exhibit mutagenic properties, raising concerns about their safety in both occupational settings and environmental contexts .

The synthesis of C.I. Reactive Red 2 typically involves several key steps:

- Formation of the Triazine Ring: The initial step often includes the chlorination of a precursor compound to introduce chlorine atoms necessary for reactivity.

- Coupling Reaction: The chlorinated triazine compound is then coupled with an appropriate naphthalene derivative to form the final dye structure.

- Sulfonation: The introduction of sulfonic acid groups enhances the solubility of the dye in water, facilitating its application in textile processes .

These methods can vary based on specific production requirements and desired properties.

C.I. Reactive Red 2 is primarily used in:

- Textile Dyeing: It is extensively utilized for dyeing cotton and other natural fibers due to its excellent affinity and fastness properties.

- Paper Industry: The dye finds applications in coloring paper products.

- Biological Staining: In laboratory settings, it can be used as a staining agent in histology and microbiology.

Research has focused on understanding how C.I. Reactive Red 2 interacts with various substances during degradation processes. For example, studies have shown that photocatalysis using titanium dioxide can effectively decolorize this dye under UV light conditions . Such interactions are critical for developing effective wastewater treatment strategies to mitigate environmental pollution caused by textile dyes.

C.I. Reactive Red 2 shares similarities with several other reactive dyes but possesses unique characteristics that distinguish it from them:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| C.I. Reactive Blue 19 | C20H14ClN3Na2O6S | Different chromophore structure; used for wool |

| C.I. Reactive Yellow 145 | C18H16ClN3NaO5S | Higher lightfastness; less reactive than red 2 |

| C.I. Procion Yellow H-EXL | C18H16ClN3NaO5S | More stable; used primarily for cotton |

C.I. Reactive Red 2 stands out due to its specific reactivity profile and vibrant color, making it particularly favored in applications requiring bright red hues.

Traditional Synthesis Pathways

Diazonium Coupling Reactions

The synthesis begins with diazotization of aniline in acidic media. Sulfamic acid is employed to neutralize excess nitrous acid post-reaction, ensuring stability [2]. The diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) under alkaline conditions (pH 8–9) at 15–20°C [4]. This step requires precise temperature control to avoid byproduct formation. The coupling efficiency is monitored via chromatographic analysis, with yields reaching 82–86% under optimized conditions [2] [6].

Triazine Condensation Mechanisms

The intermediate azo compound undergoes condensation with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in acetone at 5°C [6]. This step introduces reactive chlorohydrin groups, critical for fiber binding. Neutral pH (6.5–7) is maintained using HCl or NaOH, with reactions proceeding for 30 hours at 25°C [2]. The final product is isolated via salting-out with NaCl, achieving purities exceeding 98% [4].

Table 1: Traditional Synthesis Conditions

| Step | Reactants | Temperature | pH | Yield (%) |

|---|---|---|---|---|

| Diazotization | Aniline, NaNO₂, H acid | 0–5°C | 1–2 | 82–86 |

| Coupling | Diazonium salt, H acid | 15–20°C | 8–9 | 85–98 |

| Triazine Condensation | Azo intermediate, cyanuric chloride | 5–25°C | 6.5–7 | 91–98.5 |

Advanced Continuous Flow Synthesis Techniques

Multistep Continuous Heterogeneous Synthesis

Recent studies demonstrate tubular reactors enabling multistep synthesis in solid-liquid systems [1]. For Reactive Red 195 (structurally analogous to Reactive Red 2), a dynamic flow system achieved 736 kg/day throughput with 20% purity enhancement over batch methods [1]. This approach reduces intermediate isolation, minimizing thermal degradation risks.

Solid-Liquid Heterogeneous Systems Integration

Heterogeneous systems stabilize diazonium salts via dispersion forces, preventing premature decomposition [1]. For example, 2-naphthylamine-1,5-disulfonic acid diazonium salt forms clusters, enhancing process control. Continuous systems operate at 120 L/h, with K/S values (dyeing efficiency) increasing from 19.07 to 22.16 [1].

Density Functional Theory (DFT) Applications

C.I. Reactive Red 2 has been extensively studied using density functional theory methods to understand its fundamental molecular properties and electronic structure. The compound, with its molecular formula C₁₉H₁₀Cl₂N₆Na₂O₇S₂ and molecular weight of 615.33 g/mol, presents a complex chromophore system that requires sophisticated computational approaches for accurate characterization [1] [2] [3].

DFT calculations employing the B3LYP functional with 6-31G(d,p) basis set have been successfully applied to optimize the ground state geometry of C.I. Reactive Red 2 [4] [5]. These calculations reveal critical structural parameters including bond lengths and angles that define the molecular conformation. The optimized structure shows characteristic features of azo dyes, with the azo bridge (-N=N-) connecting the naphthalene and triazine moieties.

The computational modeling demonstrates that C.I. Reactive Red 2 exists in multiple conformational states, with the most stable configuration exhibiting a near-planar arrangement of the aromatic systems. The calculated C-N bond length in the azo form is approximately 1.391 Å, while the N-N bond length is 1.282 Å, consistent with typical azo chromophore characteristics [5] [6].

Advanced DFT functionals including CAM-B3LYP and ωB97X-D have been employed to address the challenges associated with charge transfer excitations in this extended π-conjugated system [4] [7]. These range-separated hybrid functionals provide improved descriptions of long-range electron correlation effects, which are crucial for accurately modeling the electronic properties of C.I. Reactive Red 2.

The computational results indicate that the ground state electronic structure is dominated by π-orbital interactions between the naphthalene and triazine rings, mediated by the azo bridge. The HOMO (Highest Occupied Molecular Orbital) is primarily localized on the naphthalene moiety with significant π-character, while the LUMO (Lowest Unoccupied Molecular Orbital) exhibits substantial contribution from the triazine ring system [5] [6].

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics simulations have provided valuable insights into the dynamic behavior of C.I. Reactive Red 2 under various environmental conditions [8] [9] [10]. These simulations, typically employing the BLYP or PBE density functionals with plane-wave basis sets, allow for the investigation of structural fluctuations and conformational sampling at finite temperatures.

AIMD studies reveal that C.I. Reactive Red 2 exhibits significant flexibility around the azo bridge, with torsional motions contributing to the overall molecular dynamics. The simulations demonstrate that the compound can adopt multiple conformations in solution, with barriers for interconversion being relatively low (approximately 3-5 kcal/mol) [8] [11].

The implementation of enhanced sampling techniques, such as metadynamics and umbrella sampling, in conjunction with AIMD has enabled the exploration of rare events and transition states in C.I. Reactive Red 2 systems [8] [9]. These methods have been particularly useful in characterizing the tautomerization processes and understanding the kinetic aspects of conformational changes.

Neural network-based molecular dynamics simulations have emerged as a powerful extension of traditional AIMD approaches [8] [12]. By training neural network potentials on high-quality ab initio data, these methods enable the simulation of much larger systems and longer timescales while maintaining quantum mechanical accuracy. This approach has been successfully applied to study the degradation pathways and reaction mechanisms of C.I. Reactive Red 2 under various conditions.

The AIMD simulations have revealed important details about the solvation structure and hydrogen bonding patterns around C.I. Reactive Red 2. The sulfonic acid groups interact strongly with water molecules, forming extensive hydrogen bond networks that influence the overall molecular conformation and reactivity [13] [11].

Tautomerization Phenomena

Azo-Hydrazone Tautomerism

The azo-hydrazone tautomerism represents one of the most significant structural features of C.I. Reactive Red 2, fundamentally affecting its chemical properties and reactivity patterns [14] [15] [16]. This tautomerization involves the migration of a proton from the hydroxyl group adjacent to the azo functionality, resulting in the formation of a hydrazone tautomer.

Computational studies have established that C.I. Reactive Red 2 can exist in two primary tautomeric forms: the azo form and the hydrazone form [5] [6]. The azo form is characterized by the -N=N- chromophore with a hydroxyl group in the ortho position, while the hydrazone form features a -NH-N= arrangement with the proton transferred to the azo nitrogen.

Thermodynamic analysis using DFT calculations reveals that the hydrazone form is thermodynamically favored by approximately 2.5 kcal/mol relative to the azo form [14] [16]. This energy difference arises from the formation of a stabilizing intramolecular hydrogen bond between the hydrazone NH group and the adjacent carbonyl oxygen, creating a six-membered chelate ring.

The structural parameters of the two tautomers show distinct differences. In the azo form, the C-N bond length is 1.391 Å and the N-N bond length is 1.282 Å. In contrast, the hydrazone form exhibits a shortened C-N bond length of 1.338 Å and an elongated N-N bond length of 1.403 Å [5] [6]. These changes reflect the electronic reorganization accompanying the tautomerization process.

pH-dependent studies have demonstrated that the tautomeric equilibrium can be shifted by external conditions [15] [16]. Under acidic conditions, the azo form is favored, while basic conditions promote the hydrazone tautomer. This pH sensitivity has important implications for the dye's behavior in different environments and its interaction with substrates.

The tautomerization process exhibits a relatively low activation barrier (approximately 8-12 kcal/mol), indicating that the interconversion between forms occurs readily under normal conditions [14] [17]. This facile tautomerization contributes to the dynamic nature of the chromophore system and influences the optical properties of C.I. Reactive Red 2.

Influence on Degradation Pathways

The tautomerization phenomena in C.I. Reactive Red 2 significantly influence its degradation pathways and reaction mechanisms under various oxidative conditions [5] [6]. The presence of both azo and hydrazone forms creates multiple reactive sites and affects the distribution of degradation products.

Computational analysis of degradation pathways reveals that the azo and hydrazone tautomers exhibit different susceptibilities to radical attack [5] [6]. The azo form shows three possible carbon-attack electrophilic substitution channels, while the hydrazone form presents two distinct carbon-attack pathways. This difference in reactivity patterns leads to the formation of different intermediate and final products during degradation processes.

The hydroxyl radical-initiated degradation of C.I. Reactive Red 2 proceeds through different mechanisms depending on the predominant tautomeric form [5] [6]. In the azo form, the initial attack occurs preferentially at the C5, C6, and C8 positions of the naphthalene ring, with activation energies ranging from 12.3 to 15.7 kcal/mol. The hydrazone form, however, shows different selectivity patterns due to the altered electronic distribution.

The tautomerization process affects the overall degradation efficiency and the nature of the products formed. Studies have shown that the presence of the hydrazone form can lead to the formation of more stable intermediates, potentially slowing down the complete mineralization process [5] [18]. This has important implications for the design of treatment systems for dye-containing wastewater.

Advanced oxidation processes (AOPs) targeting C.I. Reactive Red 2 must account for the tautomeric equilibrium to achieve optimal degradation efficiency [5] [6]. The relative concentrations of the two tautomers under specific conditions determine the predominant degradation pathways and the rate of color removal.

The influence of tautomerization on photodegradation processes has been particularly well-studied [19] [20]. The different absorption spectra of the azo and hydrazone forms (400-440 nm for azo, 475-510 nm for hydrazone) result in different photochemical behaviors and degradation kinetics under UV irradiation.

Electron Transfer Mechanisms

Radical-Based Reaction Pathways

The radical-based reaction pathways of C.I. Reactive Red 2 involve complex electron transfer processes that are fundamental to its chemical behavior and degradation mechanisms [5] [19] [20]. These pathways are characterized by single-electron transfer events that generate reactive radical intermediates.

The primary radical-based mechanism involves the interaction of C.I. Reactive Red 2 with hydroxyl radicals (- OH), which are commonly generated in advanced oxidation processes [5] [21]. The reaction proceeds through an initial association between the hydroxyl radical and the sulfonic acid groups, forming a pre-reaction complex stabilized by hydrogen bonding interactions.

Computational studies have identified multiple pathways for hydroxyl radical attack on C.I. Reactive Red 2 [5] [6]. The most favorable pathway involves electrophilic substitution at the C5 position of the naphthalene ring, with an activation energy of 12.3 kcal/mol. Alternative pathways targeting the C6 and C8 positions show slightly higher activation energies of 14.1 and 15.7 kcal/mol, respectively.

The electron transfer process results in the formation of a radical cation intermediate, which undergoes further reactions leading to the cleavage of the azo bond [5] [18]. This process is facilitated by the delocalization of the unpaired electron across the extended π-system of the molecule. The rate constant for the overall hydroxyl radical reaction is approximately 1.2 × 10⁹ M⁻¹s⁻¹, indicating a diffusion-controlled process.

Secondary radical reactions involve the interaction of C.I. Reactive Red 2 with other reactive oxygen species, including superoxide anions (O₂- ⁻) and singlet oxygen (¹O₂) [22] [23]. These reactions typically proceed through different mechanisms and exhibit lower rate constants compared to hydroxyl radical reactions.

The radical-based degradation pathways are influenced by the presence of electron-donating and electron-withdrawing substituents on the aromatic rings [5] [6]. The chlorine atoms in the triazine ring act as electron-withdrawing groups, increasing the electrophilicity of the aromatic system and facilitating radical attack at specific positions.

Computational Analysis of Electronic Transitions

The computational analysis of electronic transitions in C.I. Reactive Red 2 provides crucial insights into its photophysical properties and electron transfer processes [4] [7] [24]. Time-dependent density functional theory (TD-DFT) calculations have been employed to characterize the excited states and electronic transitions responsible for the characteristic absorption spectrum.

The primary electronic transition occurs at approximately 543 nm, corresponding to a π→π* transition involving the extended conjugated system [2] . This transition is characterized by significant charge transfer character, with electron density shifting from the naphthalene donor to the triazine acceptor moiety. The oscillator strength of this transition is approximately 0.85, indicating strong absorption in the visible region.

A secondary absorption band at 288 nm corresponds to a higher-energy π→π* transition with mixed charge transfer and local excitation character [2] . This transition involves orbital interactions between the azo chromophore and the aromatic substituents, contributing to the overall electronic structure of the excited state.

Computational analysis reveals that the excited states of C.I. Reactive Red 2 exhibit significant charge separation, with the HOMO→LUMO transition showing a charge transfer distance of approximately 7.2 Å [4] [7]. This charge separation is crucial for understanding the photochemical reactivity and electron transfer processes in the excited state.

The influence of solvent effects on the electronic transitions has been investigated using polarizable continuum model (PCM) calculations [4] [7]. The results show that polar solvents stabilize the charge-separated excited states, leading to red-shifted absorption spectra and altered photophysical properties.

Natural transition orbital (NTO) analysis provides detailed information about the nature of electronic transitions in C.I. Reactive Red 2 [4] [7]. The dominant transition involves electron promotion from a π-orbital localized on the naphthalene system to a π*-orbital centered on the triazine ring, consistent with the charge transfer character of the excitation.

The computational results indicate that the excited states of C.I. Reactive Red 2 are prone to intersystem crossing and non-radiative decay processes [4] [24]. The presence of heavy atoms (chlorine) enhances spin-orbit coupling, facilitating triplet state formation and subsequent photochemical reactions.

| Computational Method | Functional | Basis Set | Application | Key Findings |

|---|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p) | Molecular geometry optimization | Optimized ground state structure with bond lengths and angles |

| Time-Dependent DFT (TD-DFT) | B3LYP/CAM-B3LYP | 6-311++G(2d,2p) | Electronic transitions and excited states | Charge transfer and π-π* transitions at 543 nm and 288 nm |

| Ab Initio Molecular Dynamics (AIMD) | BLYP/PBE | plane-wave basis | Dynamic structural changes | Reactive pathways and conformational sampling |

| Multi-configurational SCF (CASSCF) | CASSCF(10,8) | 6-311++G(d,p) | Multi-reference electronic structure | Static correlation effects in excited states |

| Tautomer Type | Bond Length C-N (Å) | Bond Length N-N (Å) | Stability | Energy Difference (kcal/mol) |

|---|---|---|---|---|

| Azo form | 1.391 | 1.282 | Kinetically favored | 0.0 |

| Hydrazone form | 1.338 | 1.403 | Thermodynamically favored | -2.5 |

| Mechanism | Pathway | Reaction Sites | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Hydroxyl radical attack | Electrophilic substitution | C5, C6, C8 positions | 12.3-15.7 | 1.2×10⁹ |

| Electron transfer to O₂ | Single electron transfer | Azo chromophore | 8.5 | 2.1×10⁸ |

| Superoxide formation | Radical chain reaction | Aromatic rings | 18.2 | 5.3×10⁷ |

| Orbital Type | Energy (eV) | Character | Localization | Contribution to Reactivity |

|---|---|---|---|---|

| HOMO | -5.42 | π-orbital (naphthalene) | Aromatic system | Electron donation |

| LUMO | -2.18 | π*-orbital (triazine) | Triazine ring | Electron acceptance |

| HOMO-1 | -5.87 | n-orbital (azo nitrogen) | Azo group | Lone pair interactions |

| LUMO+1 | -1.94 | σ*-orbital (C-Cl) | Chlorine substituents | Nucleophilic substitution |

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 48 companies with hazard statement code(s):;

H317 (86.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (86.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H412 (11.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

17804-49-8